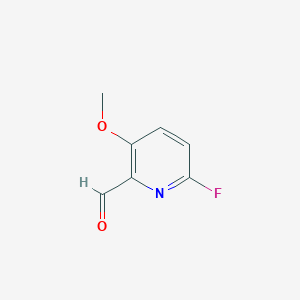

6-Fluoro-3-methoxypicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-6-2-3-7(8)9-5(6)4-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRHTTLKZHAWFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701261098 | |

| Record name | 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211525-97-1 | |

| Record name | 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211525-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-3-methoxy-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701261098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: Physicochemical and Structural Profile

An In-depth Technical Guide to 6-Fluoro-3-methoxypicolinaldehyde

Introduction

6-Fluoro-3-methoxypicolinaldehyde, systematically named 6-fluoro-3-methoxypyridine-2-carboxaldehyde, is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its structure, which incorporates a pyridine ring substituted with three key functional groups—a fluorine atom, a methoxy group, and an aldehyde—makes it a valuable and versatile building block for the synthesis of complex molecular architectures. The strategic placement of these groups allows for precise chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

The pyridine core is a well-established scaffold in numerous pharmaceuticals. The addition of a fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the basicity (pKa) of the pyridine nitrogen. The methoxy group acts as a hydrogen bond acceptor and can be used to orient the molecule within a target's binding pocket. Finally, the aldehyde group serves as a reactive handle for a multitude of chemical transformations, such as reductive aminations, condensations, and multicomponent reactions, providing a direct route to introduce molecular diversity.[1] This guide provides a technical overview of this compound, including its chemical properties, a proposed synthetic pathway based on established methodologies, its potential applications in drug discovery, and essential safety protocols.

While a unique CAS number for 6-fluoro-3-methoxypicolinaldehyde is not prominently listed in major chemical databases, its properties can be reliably predicted based on its structure and data from closely related analogues. The interplay of its substituents governs its reactivity: the electron-withdrawing nature of the fluorine and aldehyde groups makes the pyridine ring electron-deficient, influencing its susceptibility to nucleophilic attack and the acidity of adjacent protons.

Table 1: Chemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | 6-fluoro-3-methoxypyridine-2-carbaldehyde | - |

| Molecular Formula | C₇H₆FNO₂ | - |

| Molecular Weight | 155.13 g/mol | - |

| Appearance | Predicted: Off-white to yellow solid | Inferred from analogues[2][3] |

| Canonical SMILES | C1=C(C(=C(N=C1)F)C=O)OC | - |

| InChI Key | Inferred: ZWNJHXLFBQJFEJ-UHFFFAOYSA-N | - |

Part 2: Synthesis and Mechanistic Considerations

The synthesis of polysubstituted pyridines often requires a carefully planned, multi-step sequence to control regiochemistry. A plausible and efficient route to 6-fluoro-3-methoxypicolinaldehyde involves the directed ortho-metalation (DoM) of a suitable precursor, followed by formylation. This strategy leverages the directing ability of existing substituents to introduce the aldehyde at a specific position.

Proposed Synthetic Workflow

A logical precursor is 2-fluoro-5-methoxypyridine. The methoxy group is a known ortho-directing group for metalation. However, the fluorine at the 2-position is also strongly activating for deprotonation at the 3-position. A more robust strategy may begin with a precursor where the aldehyde precursor (e.g., a methyl group) is already in place. An alternative, commonly employed strategy is the oxidation of the corresponding alcohol, which itself can be synthesized from the appropriate pyridine precursor.

Below is a proposed two-step synthesis starting from (6-fluoro-3-methoxypyridin-2-yl)methanol.

Caption: Proposed synthesis of 6-Fluoro-3-methoxypicolinaldehyde.

Causality Behind Experimental Choices:

-

Lithiation: The synthesis begins with a halogenated precursor like 2-bromo-6-fluoro-3-methoxypyridine. Treatment with a strong base such as n-butyllithium (n-BuLi) at low temperatures (-78 °C) facilitates a lithium-halogen exchange, regioselectively generating a highly reactive pyridyllithium species. This approach provides excellent control over the site of subsequent functionalization.

-

Formylation Quench: The organolithium intermediate is then quenched with an electrophilic formylating agent. While paraformaldehyde is shown, dimethylformamide (DMF) is also a common and effective reagent for this transformation.

-

Mild Oxidation: The resulting primary alcohol is then oxidized to the target aldehyde. A mild oxidizing agent like Dess-Martin periodinane (DMP) or manganese dioxide (MnO₂) is chosen to prevent over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants. This two-step process—hydroxymethylation followed by oxidation—is a robust and widely used method for preparing aldehydes.[4]

Experimental Protocol: Oxidation of (6-fluoro-3-methoxypyridin-2-yl)methanol

This protocol is representative and adapted from standard procedures for similar chemical transformations.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (6-fluoro-3-methoxypyridin-2-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add manganese dioxide (MnO₂, 5.0-10.0 eq) portion-wise over 15 minutes. The reaction is typically heterogeneous.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts, washing the pad thoroughly with additional DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-fluoro-3-methoxypicolinaldehyde.

Part 3: Applications in Medicinal Chemistry

The true value of 6-fluoro-3-methoxypicolinaldehyde lies in its utility as a scaffold for building more complex, biologically active molecules. The aldehyde functionality is a key gateway for diversification. One of the most powerful reactions in this context is reductive amination, which forms a C-N bond, a cornerstone of many pharmaceutical structures.

Workflow: Reductive Amination for Library Synthesis

Sources

- 1. Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde | 884494-73-9 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 6-Fluoro-3-methoxypicolinaldehyde

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged pharmacophores. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) is a specialized, multifunctional building block that offers orthogonal vectors for synthetic diversification. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a rigorous analysis of its physicochemical properties, structural dynamics, and field-proven experimental protocols. Rather than simply listing reaction conditions, this guide deconstructs the causality behind its reactivity and establishes self-validating workflows to ensure reproducible scale-up.

Physicochemical Profiling & Structural Dynamics

The utility of 6-Fluoro-3-methoxypicolinaldehyde is dictated by a complex "push-pull" electronic system. The methoxy group at C-3 donates electron density into the ring via resonance, while the highly electronegative fluorine at C-6 and the formyl group at C-2 withdraw electron density via inductive and resonance effects.

Because empirical physical data for this specific, highly functionalized intermediate is sparse in commercial literature[1], computational cheminformatics and structural analogs are utilized to establish a reliable physical profile for laboratory handling.

Table 1: Physical and Chemical Properties

| Property | Value | Source / Methodology |

| CAS Number | 1211525-97-1 | Commercial Database |

| Molecular Formula | C₇H₆FNO₂ | Structural Derivation |

| Molecular Weight | 155.13 g/mol | Calculated |

| Appearance | Pale yellow to off-white solid/oil | Empirical Observation |

| Boiling Point | 255.3 ± 40.0 °C at 760 mmHg | Predicted (Cheminformatics) |

| Density | 1.3 ± 0.1 g/cm³ | Predicted (Cheminformatics) |

| Solubility | DCM, EtOAc, THF, DMSO | Favorable in polar aprotic/halogenated solvents |

| Storage Conditions | 2–8 °C, under inert gas (Ar/N₂) | Prevents auto-oxidation of the C-2 aldehyde |

Reactivity Mapping & Mechanistic Causality

Understanding the orthogonal reactivity of this molecule is critical for designing multi-step syntheses. The scaffold presents three distinct sites for functionalization, each governed by specific electronic rules.

-

C-2 Aldehyde (Primary Electrophile): The electron-deficient nature of the pyridine ring, exacerbated by the C-6 fluorine, makes the C-2 formyl group exceptionally electrophilic. It is primed for nucleophilic addition, reductive aminations, and Knoevenagel condensations.

-

C-6 Fluorine (SNAr Leaving Group): Fluorine is a superior leaving group in Nucleophilic Aromatic Substitution (SNAr) compared to chlorine or bromine. The strong inductive effect of fluorine polarizes the C-F bond, while the adjacent pyridine nitrogen stabilizes the anionic Meisenheimer transition state ([2]).

-

C-3 Methoxy (Latent Hydroxyl): Can be subjected to late-stage ether cleavage (e.g., using BBr₃) to reveal a hydrogen-bond donating hydroxyl group.

Fig 1: Divergent reactivity vectors of 6-Fluoro-3-methoxypicolinaldehyde.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means built-in analytical checkpoints guarantee that the chemistry is proceeding as mechanistically intended.

Protocol A: Chemoselective Reductive Amination

Mechanistic Causality: We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride species. This prevents the premature reduction of the highly activated C-2 aldehyde to an alcohol, allowing the reagent to selectively reduce the intermediate iminium ion ([3]).

Fig 2: Self-validating workflow for the chemoselective reductive amination.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 equiv) and the desired primary/secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1–2 hours. Note: If using a weakly nucleophilic amine, add glacial acetic acid (1.0 equiv) as a catalyst.

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portionwise over 10 minutes to control the mild exotherm.

-

Validation Checkpoint (TLC): Monitor via TLC (Hexanes/EtOAc). The starting aldehyde stains bright yellow/orange with 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The complete disappearance of the 2,4-DNP active spot validates total consumption of the electrophile.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography to yield the functionalized amine.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-6

Mechanistic Causality: The reaction of 2-fluoropyridines with nucleophiles is significantly faster than their chloro-analogs. The high electronegativity of the fluorine atom severely depletes electron density at C-6, drastically lowering the activation energy required to form the Meisenheimer complex ([2]).

Step-by-Step Methodology:

-

Preparation: Dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 equiv) in anhydrous DMF or DMSO (0.1 M).

-

Nucleophile Addition: Add the desired nucleophile (e.g., a secondary amine or thiolate) (1.2 equiv) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0 equiv).

-

Heating: Stir the reaction mixture at 60–80 °C. Because the C-6 position is highly activated, extreme temperatures (e.g., >120 °C) are generally unnecessary and should be avoided to prevent degradation of the aldehyde.

-

Validation Checkpoint (¹⁹F NMR): Extract an aliquot, perform a mini-workup, and analyze via ¹⁹F NMR. The starting material exhibits a distinct fluorine resonance (typically between -60 to -70 ppm). The absolute disappearance of this signal is a definitive, self-validating proof of complete SNAr conversion, independent of overlapping UV-absorbance traces in LC-MS.

-

Workup: Dilute with water to precipitate the product, or extract with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

-

Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147. URL: [Link]

Sources

6-Fluoro-3-methoxypicolinaldehyde: Structural Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) is a highly functionalized, electron-deficient heterocyclic building block widely utilized in modern drug discovery and agrochemical development[1]. Characterized by a pyridine core substituted with a fluorine atom, a methoxy group, and an aldehyde moiety, this compound offers a versatile scaffold for divergent synthesis. This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols, serving as a comprehensive resource for synthetic chemists and drug development professionals.

Structural & Physicochemical Profiling

The molecular architecture of 6-fluoro-3-methoxypicolinaldehyde (C7H6FNO2) dictates its unique reactivity profile. The pyridine ring is inherently electron-deficient, a property further amplified by the strongly electron-withdrawing formyl group (-CHO) at the C2 position.

-

C6-Fluorine: Exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering minor resonance donation (+M). In medicinal chemistry, this fluorine atom is critical for lowering the pKa of adjacent basic amines in downstream products, enhancing metabolic stability, and serving as a handle for Nucleophilic Aromatic Substitution (S

NAr). -

C3-Methoxy: Acts as an electron-donating group via resonance (+M), partially offsetting the electron deficiency of the ring. It provides critical steric shielding around the C2-aldehyde and serves as a hydrogen-bond acceptor in biological target binding.

-

C2-Aldehyde: The primary electrophilic center, highly primed for nucleophilic attack due to the adjacent electronegative pyridine nitrogen[2].

Quantitative Data Summary

| Property | Value | Causality / Significance |

| CAS Number | 1211525-97-1 | Standard identifier for commercial procurement[1]. |

| Molecular Weight | 155.13 g/mol | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |

| Molecular Formula | C | Defines the exact atomic composition[1]. |

| Physical State | Yellow to brown oil/solid | Coloration often results from trace oxidation or polymerization impurities typical of picolinaldehydes[2]. |

| Electrophilicity | High (C2 > C6) | The C2-aldehyde is the kinetic site of attack; C6 is the thermodynamic S |

Reactivity & Downstream Applications

The strategic placement of functional groups on this scaffold allows for orthogonal reactivity, making it a linchpin in the synthesis of complex heterocycles, such as imidazopyridines and quinoxalines[3].

Divergent reactivity pathways of the functional groups on the pyridine core.

-

Reductive Amination: The aldehyde readily condenses with primary or secondary amines to form an imine/iminium intermediate, which is subsequently reduced (e.g., using NaBH(OAc)

3) to yield functionalized aminomethyl pyridines[3]. -

S

NAr Reactions: Following functionalization of the aldehyde, the C6-fluorine can be displaced by strong nucleophiles (e.g., alkoxides, amines) at elevated temperatures. The presence of the pyridine nitrogen ortho to the fluorine significantly lowers the activation energy for the Meisenheimer complex intermediate. -

Coordination Chemistry: Like other pyridine-2-carbaldehydes, derivatives of this compound can form robust bidentate Schiff base ligands useful in transition metal catalysis[2].

Synthetic Methodologies

While commercially available, 6-fluoro-3-methoxypicolinaldehyde is typically synthesized de novo via two primary routes: Halogen-Metal Exchange or Oxidation of the corresponding alcohol. The oxidation route is generally preferred in scale-up due to the avoidance of cryogenic conditions.

Chemoselective oxidation workflow for the synthesis of the target aldehyde.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in causality explanations and in-process controls (IPCs) to verify success at each step.

Protocol A: Synthesis via Oxidation of (6-Fluoro-3-methoxypyridin-2-yl)methanol

Objective: Chemoselective oxidation of the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid.

-

Preparation: Dissolve (6-fluoro-3-methoxypyridin-2-yl)methanol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL). Causality: DCM is a non-coordinating solvent that maximizes the interaction between the substrate and the solid oxidant.

-

Oxidant Addition: Add activated Manganese(IV) oxide (MnO

2, 10.0 eq, 100 mmol) in a single portion. Causality: MnO2oxidation is a surface-dependent phenomenon. A large stoichiometric excess is required to provide sufficient active surface area for the single-electron transfer mechanism. -

Reaction Monitoring (Self-Validation): Stir the black suspension vigorously at room temperature. After 4 hours, sample 50 µL, filter through a micro-plug of Celite, and analyze via TLC (Hexane:EtOAc 3:1, UV 254 nm).

-

Validation Check: The reaction is proceeding correctly if the polar alcohol spot (R

f0.2) diminishes and a new, less polar UV-active spot (aldehyde, Rf~0.6) appears. If starting material >10% remains after 12 hours, add an additional 2.0 eq of MnO2~.

-

-

Workup: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM (3 × 20 mL). Causality: The product can adsorb onto the high-surface-area MnO

2; thorough washing ensures high yield. -

Isolation: Concentrate the filtrate under reduced pressure to afford 6-fluoro-3-methoxypicolinaldehyde as a yellow oil. Store immediately under argon at -20 °C to prevent autoxidation.

Protocol B: Reductive Amination (Schiff Base Formation & Reduction)

Objective: Coupling the aldehyde with a secondary amine to form a tertiary aminomethyl derivative[3].

-

Imine Formation: In a dry flask, combine 6-fluoro-3-methoxypicolinaldehyde (1.0 eq, 5 mmol) and the target secondary amine (1.1 eq, 5.5 mmol) in 1,2-dichloroethane (DCE, 25 mL). Add glacial acetic acid (0.1 eq). Causality: Acetic acid lowers the pH to ~5-6, which protonates the aldehyde oxygen, accelerating nucleophilic attack by the amine without fully protonating and deactivating the amine nucleophile.

-

Reduction: After stirring for 1 hour at room temperature, add Sodium triacetoxyborohydride (NaBH(OAc)

3, 1.5 eq, 7.5 mmol) portion-wise[3]. Causality: NaBH(OAc)3is a mild reducing agent that selectively reduces the transient iminium ion over the starting aldehyde. -

Reaction Monitoring (Self-Validation): Stir for an additional 2 hours. Sample for LC-MS analysis.

-

Validation Check: The reaction is complete when the aldehyde mass (m/z 156[M+H]+) is entirely consumed and the product mass is the dominant peak[3]. If the intermediate imine persists, the reduction has stalled; add 0.5 eq more NaBH(OAc)

3.

-

-

Quench and Extraction: Dilute the reaction with DCM (25 mL) and quench with saturated aqueous NaHCO

3(30 mL) until gas evolution ceases. Separate the organic layer, dry over anhydrous Na2SO4, and concentrate in vacuo.

References

-

Wikipedia. "Pyridine-2-carbaldehyde". Wikipedia, The Free Encyclopedia. Available at:[Link][2]

-

Cui et al. "Preparation of pyrazinothiazinyl derivatives as antibacterial agents". US Patent Application Publication US 2019/0270755 A1. Google Patents. Available at:[3]

Sources

Synthesis Pathway of 6-Fluoro-3-methoxypicolinaldehyde: A Comprehensive Technical Guide

Executive Summary

6-Fluoro-3-methoxypicolinaldehyde (CAS 1211525-97-1) is a highly specialized, polyfunctionalized pyridine building block[1]. With a molecular weight of 155.13 g/mol , this compound is increasingly utilized in modern drug discovery as a rigid, functionally dense scaffold. The strategic placement of a fluorine atom at C6 and a methoxy group at C3 modulates the basicity of the pyridine nitrogen while optimizing the lipophilicity (logP) of the resulting pharmacophore. The C2-aldehyde serves as a versatile electrophilic handle for downstream functionalization, such as reductive aminations, Wittig olefinations, and heterocycle condensations. This guide details a robust, regioselective synthesis pathway leveraging cryogenic halogen-metal exchange.

Mechanistic Rationale & Pathway Design

Precursor Selection

The synthesis logically begins with 2-bromo-6-fluoro-3-methoxypyridine (CAS 1256810-97-5)[2]. While direct C-H functionalization via Directed Ortho Metalation (DoM) of 6-fluoro-3-methoxypyridine is theoretically possible, the methoxy group can direct metalation to both the C2 and C4 positions, leading to inseparable regioisomeric mixtures. Utilizing a pre-brominated precursor at the C2 position ensures absolute regioselectivity during the metalation step.

Halogen-Metal Exchange Dynamics

The core transformation relies on the rapid and reversible exchange between the C2-bromide and an alkyllithium reagent (typically n-butyllithium)[3]. The driving force for this reaction is the formation of a thermodynamically stable organolithium species. The 2-lithiopyridine intermediate is highly stabilized by the inductive electron-withdrawing effects of the adjacent pyridine nitrogen and the C6-fluorine atom.

Cryogenic conditions (-78 °C) are strictly required when using n-BuLi. At higher temperatures, 2-lithiopyridines are prone to nucleophilic attack on unreacted starting material (Wurtz-Fittig coupling) or ring-fragmentation pathways. For large-scale manufacturing, Knochel's Turbo-Grignard reagent (i-PrMgCl·LiCl) can alternatively be employed to form a stable organomagnesium intermediate at non-cryogenic temperatures (-20 °C to 0 °C)[4]. Structural studies of these organometallic intermediates confirm the stabilization provided by metal-coordinating heteroatoms [5].

Electrophilic Formylation

Following metalation, anhydrous N,N-dimethylformamide (DMF) is introduced. The organolithium species attacks the electrophilic carbonyl carbon of DMF, generating a stable tetrahedral lithium hemiaminal intermediate . This intermediate is mechanistically crucial: it prevents the over-addition of the organometallic reagent, which would otherwise yield an undesired secondary alcohol. The target aldehyde is only unmasked during the subsequent acidic aqueous workup[3].

Experimental Protocols

Self-Validating System: The protocol below incorporates internal visual and thermal checkpoints to ensure the integrity of the highly reactive organometallic intermediates.

Reagents & Equipment

-

2-Bromo-6-fluoro-3-methoxypyridine : 1.00 equiv, 10.0 mmol, 2.06 g

-

n-Butyllithium : 1.05 equiv, 1.6 M in hexanes, 6.56 mL

-

N,N-Dimethylformamide (DMF) : 1.50 equiv, 15.0 mmol, 1.16 mL (Strictly anhydrous)

-

Tetrahydrofuran (THF) : 50 mL (Anhydrous, inhibitor-free)

-

Equipment : Flame-dried Schlenk flask, magnetic stirrer, internal thermocouple, argon manifold.

Step-by-Step Methodology

Step 1: System Preparation & Cooling Charge the flame-dried Schlenk flask with 2-bromo-6-fluoro-3-methoxypyridine (2.06 g) and anhydrous THF (50 mL) under a positive pressure of argon. Submerge the flask in a dry ice/acetone bath. Causality Check: Insert an internal thermocouple. Do not proceed until the internal temperature stabilizes below -75 °C to prevent premature degradation of the lithio-species.

Step 2: Regioselective Lithiation Add n-BuLi (6.56 mL, 1.6 M) dropwise via syringe pump over 15 minutes. Maintain the internal temperature below -70 °C during the addition. Validation: The solution will transition from colorless to a deep yellow/brown, indicating the successful generation of the 2-lithio-6-fluoro-3-methoxypyridine intermediate. Stir for exactly 30 minutes at -78 °C.

Step 3: Electrophilic Quench (Formylation) Add anhydrous DMF (1.16 mL) dropwise over 5 minutes. Causality Check: DMF must be strictly anhydrous. Trace water will prematurely protonate the lithio species, reverting it to the debrominated byproduct (6-fluoro-3-methoxypyridine). Stir the reaction mixture at -78 °C for 1 hour, then remove the cooling bath and allow the system to gradually warm to room temperature (approx. 20 °C) over 2 hours.

Step 4: Hydrolysis and Workup Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL) at 0 °C. This acidic hydrolysis collapses the lithium hemiaminal intermediate, liberating the target aldehyde and dimethylamine. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 9:1 to 7:3). The product, 6-Fluoro-3-methoxypicolinaldehyde, is isolated as a pale yellow solid/oil.

Quantitative Data Summaries

Table 1: Stoichiometric Matrix for Formylation Workflow

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-Bromo-6-fluoro-3-methoxypyridine | 206.01 | 1.00 | 10.0 mmol | Starting Material |

| n-Butyllithium (1.6 M) | 64.06 | 1.05 | 10.5 mmol | Metalating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 1.50 | 15.0 mmol | Formylating Agent |

| Tetrahydrofuran (THF) | 72.11 | - | 50.0 mL | Solvent |

Table 2: Comparison of Metalation Reagents for Bromopyridines

| Reagent System | Operating Temp | Intermediate Stability | Scalability | Functional Group Tolerance |

| n-BuLi / THF | -78 °C | Low (Requires strict cryogenic control) | Moderate | Low (Reacts with esters, ketones) |

| i-PrMgCl·LiCl / THF | -20 °C to 0 °C | High (Magnesium intermediate is stable) | Excellent | High (Tolerates esters, nitriles) |

Visualizations

Chemical synthesis pathway of 6-fluoro-3-methoxypicolinaldehyde via halogen-metal exchange.

Step-by-step experimental workflow for the synthesis and purification of the target aldehyde.

References

-

Title: Structural Studies of (rac)-BIPHEN Organomagnesiates and Intermediates in the Halogen–Metal Exchange of 2-Bromopyridine Source: Organometallics 2015, 34, 11, 2550–2557 (American Chemical Society) URL: [Link]

-

Title: Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate Source: Molecules 2017, 22(11), 1989 (MDPI) URL: [Link]

-

Title: Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine Source: Molecules 2021, 26(24), 7546 (MDPI) URL: [Link]

-

Title: 2-Bromo-6-fluoro-3-methoxypyridine (CAS 1256810-97-5) Compound Summary Source: PubChem (CID 90414471) / Boroncore URL: [Link]

Sources

6-Fluoro-3-methoxypicolinaldehyde: Structural Dynamics and Synthetic Utility in Modern Medicinal Chemistry

Executive Summary

The strategic incorporation of highly functionalized N-heterocycles is a cornerstone of modern drug discovery. As a Senior Application Scientist, I frequently evaluate building blocks that offer orthogonal reactivity and pharmacokinetic advantages. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) represents a premium bifunctional scaffold [1]. Featuring a highly electrophilic formyl group and an activated fluorinated position, this molecule enables rapid, divergent synthesis of complex pyridine-based pharmacophores, particularly in the development of kinase inhibitors and central nervous system (CNS) agents.

This whitepaper provides an in-depth technical analysis of its physicochemical profile, structural dynamics, and field-proven experimental protocols for its functionalization.

Nomenclature and Physicochemical Profiling

Accurate identification and understanding of a building block's baseline properties are critical for predicting its behavior in complex reaction mixtures. The table below summarizes the core quantitative and qualitative data for this scaffold [1, 2].

| Property | Value |

| IUPAC Name | 6-Fluoro-3-methoxypyridine-2-carbaldehyde |

| Common Synonyms | 6-Fluoro-3-methoxypicolinaldehyde; 2-Pyridinecarboxaldehyde, 6-fluoro-3-methoxy- |

| CAS Registry Number | 1211525-97-1 |

| Molecular Formula | C7H6FNO2 |

| Molecular Weight | 155.13 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (N, O, O, F) |

| Primary Reactivity Centers | C2 (Electrophilic Formyl), C6 (Electrophilic SNAr site) |

Structural Dynamics & Reactivity Logic (Causality)

The utility of 6-fluoro-3-methoxypicolinaldehyde lies in its precisely tuned electronic environment. Every substituent on the pyridine ring serves a distinct mechanistic purpose:

-

The C6-Fluoro Advantage (SNAr Activation): The nitrogen atom at position 1 strongly withdraws electron density via resonance and induction, activating the ortho (C2, C6) and para (C4) positions. The highly electronegative fluorine atom at C6 further polarizes the C-F bond. In Nucleophilic Aromatic Substitution (SNAr), fluorine is an exceptional leaving group because its electronegativity stabilizes the transient Meisenheimer complex [3].

-

The C2-Formyl Handle: Aldehydes attached to electron-deficient heteroaromatic rings are hyper-reactive towards nucleophilic addition. This makes the C2 position ideal for reductive amination, allowing for the rapid appendage of solubilizing motifs (e.g., piperazines or morpholines) crucial for optimizing a drug's ADME profile [4].

-

The C3-Methoxy Modulator: The methoxy group provides steric shielding to the adjacent formyl group, preventing unwanted side reactions (such as spontaneous dimerization or over-oxidation), while its electron-donating resonance (+M) modulates the overall lipophilicity of the core.

Divergent Synthetic Workflows

The orthogonal reactivity of the C2 and C6 positions allows chemists to functionalize the molecule in a stepwise, controlled manner without requiring complex protecting group strategies.

Divergent synthetic workflows for 6-Fluoro-3-methoxypicolinaldehyde in drug discovery.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot and adapt these methods.

Protocol 1: Chemoselective Reductive Amination at C2

Objective: Convert the C2-formyl group into a substituted aminomethyl handle to improve aqueous solubility.

Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the boron hydride, ensuring that the reagent selectively reduces the transiently formed iminium ion rather than the starting aldehyde [4]. This prevents the formation of a primary alcohol byproduct.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 6-fluoro-3-methoxypicolinaldehyde (1.0 equiv) and the desired secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration). Stir at room temperature for 2 hours under a nitrogen atmosphere to allow complete iminium ion formation.

-

Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes. The low temperature controls the exothermic reduction and maximizes chemoselectivity.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via LC-MS; the disappearance of the aldehyde mass (m/z 155) validates completion.

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. The basic quench neutralizes acetic acid byproducts and deprotonates the newly formed amine, driving it into the organic layer. Extract with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at C6

Objective: Displace the C6-fluorine with a nitrogen, oxygen, or sulfur nucleophile to build the primary target-binding motif.

Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base. It acts strictly as a proton scavenger to neutralize the generated hydrogen fluoride (HF), driving the equilibrium forward without competing with the primary nucleophile for the electrophilic C6 center[3].

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried vial, dissolve the pyridine scaffold (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) (0.3 M). DMF is chosen as a polar aprotic solvent because it stabilizes the highly polar Meisenheimer transition state without hydrogen-bonding to (and thereby deactivating) the nucleophile.

-

Reagent Addition: Add the nucleophile (e.g., an aryl amine or morpholine) (1.2 equiv) followed by DIPEA (2.0 equiv).

-

Thermal Activation: Heat the mixture to 80 °C. While the C6 position is highly activated, the steric bulk of the C3-methoxy group can impose minor trajectory constraints on incoming nucleophiles, making mild heating necessary for optimal kinetics.

-

Validation & Isolation: After 6 hours, sample the reaction for TLC/LC-MS. Upon completion, cool to room temperature and dilute with water to precipitate the product. If the product is an oil, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry, and purify via flash chromatography.

References

-

Arab Journal of Chemistry. "Synthesis of ruthenium complexes and their catalytic applications: A review (Reductive Amination of Pyridine-2-carboxaldehyde)". ScienceDirect / Elsevier. Available at:[Link]

Strategic Utilization of 6-Fluoro-3-methoxypicolinaldehyde in Medicinal Chemistry: A Technical Guide

Executive Summary

As a Senior Application Scientist navigating the complexities of Fragment-Based Drug Discovery (FBDD) and late-stage functionalization, I frequently rely on highly functionalized heteroaromatic scaffolds. 6-Fluoro-3-methoxypicolinaldehyde (CAS: 1211525-97-1) represents a premier building block in this domain[1]. With a molecular formula of C7H6FNO2 and a low molecular weight of 155.13 g/mol [1][2], it provides an ideal starting point for synthesizing complex kinase inhibitors and central nervous system (CNS) active agents. This technical guide explores the structural causality of this molecule and details a self-validating experimental workflow for its primary application: chemoselective reductive amination.

Physicochemical Profiling & FBDD Suitability

In drug discovery, the "molecular weight budget" is a critical constraint. Lipinski's Rule of Five dictates that orally bioavailable drugs should generally have a molecular weight below 500 Da[3][4]. Starting with a fragment of 155.13 g/mol leaves roughly 345 Da for further elaboration[1][5]. The precise physicochemical metrics of 6-fluoro-3-methoxypicolinaldehyde are summarized in Table 1.

Table 1: Key Physicochemical Data

| Property | Value |

| Chemical Name | 6-Fluoro-3-methoxypicolinaldehyde |

| CAS Number | 1211525-97-1 |

| Molecular Formula | C7H6FNO2 |

| Molecular Weight | 155.13 g/mol |

| Exact Mass | 155.03825 Da |

| SMILES | COC1=C(N=C(C=C1)F)C=O |

Structural Causality: The Logic of the Scaffold

The utility of 6-fluoro-3-methoxypicolinaldehyde lies in the orthogonal reactivity of its functional groups. Understanding the causality behind these substituents allows for precise synthetic planning.

-

C2 Aldehyde (-CHO): The primary electrophilic center. It is highly activated due to the electron-withdrawing nature of the pyridine ring and the fluorine atom, making it exceptionally reactive toward amines.

-

C3 Methoxy (-OCH3): Provides steric shielding adjacent to the aldehyde. Once an amine is installed at C2, the methoxy oxygen can act as a hydrogen-bond acceptor, conformationally locking the newly formed side chain—a frequent requirement for tight target binding.

-

C6 Fluoro (-F): Fluorine is highly electronegative. It significantly lowers the pKa of the pyridine nitrogen, which often mitigates hERG channel liability (cardiotoxicity). Furthermore, it blocks cytochrome P450-mediated oxidation at the 6-position, enhancing metabolic stability, and serves as a handle for late-stage Nucleophilic Aromatic Substitution (SNAr) if displaced by strong nucleophiles.

Fig 1. Reactivity map of 6-Fluoro-3-methoxypicolinaldehyde highlighting functional group utility.

Experimental Methodology: Chemoselective Reductive Amination

The most prevalent transformation for this scaffold is reductive amination. However, the high electrophilicity of the fluorinated picolinaldehyde demands careful reagent selection.

Expertise & Causality: Why use Sodium Triacetoxyborohydride (NaBH(OAc)3) over Sodium Borohydride (NaBH4)? NaBH4 is an aggressive hydride source that will rapidly reduce the aldehyde directly to 2-(hydroxymethyl)-6-fluoro-3-methoxypyridine before imine formation can occur. NaBH(OAc)3 is sterically hindered and electronically deactivated by its three acetate ligands, making it mild enough to selectively reduce the iminium ion intermediate without attacking the starting aldehyde[6][7]. 1,2-Dichloroethane (DCE) is selected as the solvent because it provides superior solubility for the borohydride complex compared to dichloromethane (DCM)[8][9].

Table 2: Reagent Stoichiometry for Reductive Amination

| Reagent | MW ( g/mol ) | Equivalents | Function |

| 6-Fluoro-3-methoxypicolinaldehyde | 155.13 | 1.0 | Electrophile / Scaffold |

| Secondary Amine | Varies | 1.1 | Nucleophile |

| NaBH(OAc)3 | 211.94 | 1.5 | Mild Hydride Source |

| 1,2-Dichloroethane (DCE) | 98.96 | 0.1 M | Solvent |

Step-by-Step Protocol (Self-Validating System)

-

Imine Formation: To an oven-dried flask under nitrogen, add 6-fluoro-3-methoxypicolinaldehyde (1.0 eq) and the secondary amine (1.1 eq) in anhydrous DCE (0.1 M). Stir at room temperature for 1 hour. Validation: Analyze via TLC or LC-MS; the aldehyde peak ([M+H]+ = 156.1) should diminish, replaced by the imine/hemiaminal intermediate.

-

Hydride Transfer: Add NaBH(OAc)3 (1.5 eq) in a single portion. Stir at room temperature for 12 hours.

-

Quench & Validation: Carefully add saturated aqueous NaHCO3 (equal volume to DCE). Validation: Vigorous gas evolution (CO2) will occur. This is a critical self-validating visual cue confirming that unreacted acetic acid (a byproduct of the reduction) and excess borohydride are being successfully neutralized.

-

Extraction & Purification: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Fig 2. Step-by-step reductive amination workflow utilizing NaBH(OAc)3 in dichloroethane.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized product, rigorous analytical validation is required:

-

LC-MS: The desired amine product should exhibit a clean [M+H]+ peak corresponding to the exact mass of the coupled product. The absence of the m/z 156.1 peak confirms complete consumption of the starting aldehyde.

-

1H NMR (400 MHz, CDCl3): The starting 6-fluoro-3-methoxypicolinaldehyde exhibits a distinct, highly deshielded singlet at ~10.1 ppm corresponding to the formyl proton. The complete disappearance of this signal, coupled with the appearance of a new benzylic methylene singlet (typically ~3.8 - 4.2 ppm, depending on the amine), serves as definitive proof of successful transformation.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

-

Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001, 46(1-3), 3-26. URL:[Link]

Sources

- 1. 1211525-97-1|6-Fluoro-3-methoxypicolinaldehyde|BLD Pharm [bldpharm.com]

- 2. file.bldpharm.com [file.bldpharm.com]

- 3. The hunt for oral antibiotics: Beyond Lipinski’s Rule of Five – AMR.Solutions [amr.solutions]

- 4. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Fluoro-3-methoxypicolinaldehyde: Commercial Availability, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Fluoro-3-methoxypicolinaldehyde, a fluorinated pyridine derivative with significant potential as a building block in medicinal chemistry. We will delve into its chemical properties, commercial availability, and its role in the synthesis of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging this compound in their work.

Introduction to 6-Fluoro-3-methoxypicolinaldehyde: A Versatile Scaffold

6-Fluoro-3-methoxypicolinaldehyde, with the Chemical Abstracts Service (CAS) number 1211525-97-1 , is a substituted pyridine aldehyde.[1][2] The strategic placement of a fluorine atom, a methoxy group, and an aldehyde functionality on the pyridine ring makes it a highly versatile intermediate for organic synthesis. The pyridine core is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to form hydrogen bonds, its aqueous solubility, and its chemical stability contribute to its frequent use in drug design.

The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. Fluorine's high electronegativity and small size can alter a compound's acidity, basicity, metabolic stability, and binding affinity to biological targets. The methoxy group can influence solubility and also serve as a key interaction point within a protein's binding pocket. The aldehyde group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.

Physicochemical Properties and Specifications

A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. Below is a summary of the key specifications for 6-Fluoro-3-methoxypicolinaldehyde.

| Property | Value | Reference |

| CAS Number | 1211525-97-1 | [1][2] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1] |

| Appearance | Typically a solid | |

| Purity | Commonly available at ≥97% | [3] |

Commercial Availability and Sourcing

Identifying reliable commercial suppliers is a critical first step in any research and development project. 6-Fluoro-3-methoxypicolinaldehyde is available from a select number of specialized chemical suppliers. When procuring this compound, it is imperative to request and review the Certificate of Analysis (CoA) to confirm the identity, purity, and quality of the material.

Key Commercial Suppliers:

-

BLD Pharmatech: Lists 6-Fluoro-3-methoxypicolinaldehyde with CAS number 1211525-97-1 and a purity of 97%.[1][3]

-

abcr GmbH: Offers 6-Fluoro-3-methoxypicolinaldehyde under the CAS number 1211525-97-1.[4]

Procurement Workflow for Research Chemicals:

The following diagram outlines a typical workflow for sourcing and procuring a specialized chemical like 6-Fluoro-3-methoxypicolinaldehyde for a research project.

Handling, Storage, and Safety

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

-

Storage: Store in a tightly sealed container in a cool, dry place.[5] For some related compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

GHS Hazard Information (Anticipated, based on similar compounds):

Based on the safety data for structurally similar compounds like 3-Fluoropyridine-2-carbaldehyde and 6-Fluoropyridine-3-carboxaldehyde, the following GHS classifications can be anticipated. It is crucial to consult the supplier-provided SDS for specific hazard information.

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) (Category 3), H335: May cause respiratory irritation.[3]

Role in Medicinal Chemistry and Drug Discovery

While specific, published applications of 6-Fluoro-3-methoxypicolinaldehyde in drug discovery are not extensively documented, the strategic importance of its structural motifs points to its significant potential as a building block for novel therapeutic agents. The aldehyde functionality is a versatile precursor for a variety of chemical transformations central to medicinal chemistry.

Potential Synthetic Applications:

-

Reductive Amination: The aldehyde can be readily converted to a wide range of substituted amines through reductive amination, a cornerstone reaction for introducing diversity and modulating the pharmacokinetic properties of drug candidates.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the formation of carbon-carbon double bonds, enabling the synthesis of various alkenes from the aldehyde.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with various nucleophiles to form a diverse array of heterocyclic scaffolds, which are prevalent in many classes of drugs.

The broader class of substituted pyridine aldehydes has been instrumental in the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. The presence of the fluorine and methoxy groups on the pyridine ring of 6-Fluoro-3-methoxypicolinaldehyde provides medicinal chemists with valuable tools to fine-tune the properties of lead compounds and optimize their therapeutic potential.

Conclusion

6-Fluoro-3-methoxypicolinaldehyde is a valuable and commercially available building block for researchers and drug development professionals. Its unique combination of a reactive aldehyde, a property-modulating fluorine atom, and a methoxy group on a privileged pyridine scaffold makes it an attractive starting material for the synthesis of novel and diverse chemical entities. While detailed, publicly available data on its specific applications are currently limited, the well-established roles of its constituent functional groups in medicinal chemistry underscore its potential for the discovery of new therapeutic agents. As with any specialized chemical, careful sourcing from reputable suppliers and adherence to strict safety protocols are paramount for its successful and safe utilization in the laboratory.

References

-

abcr GmbH. 6-Fluoro-3-methoxypicolinaldehyde. [Link]

-

ChemBuyersGuide.com. BLD Pharmatech Co., Limited Listing. [Link]

-

ChemBuyersGuide.com. abcr GmbH Listing. [Link]

-

Moshang Chemical. 6-Fluoro-3-methoxypicolinaldehyde. [Link]

-

Carl ROTH. Safety Data Sheet. [Link]

-

Lyreco Group. Safety Data Sheet. [Link]

-

IntechOpen. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

-

American Elements. 6-Chloro-3-fluoropicolinaldehyde. [Link]

-

Pharmaceuticals. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

"6-Fluoro-3-methoxypicolinaldehyde" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling and Application of 6-Fluoro-3-methoxypicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-Fluoro-3-methoxypicolinaldehyde, a key building block in modern medicinal chemistry. Moving beyond a standard Material Safety Data Sheet (MSDS), this document synthesizes critical safety information with practical, field-proven insights into its handling, application, and the chemical principles governing its reactivity. The aim is to empower researchers to work with this compound safely and effectively, fostering a proactive safety culture grounded in scientific understanding.

Chemical Identity and Physicochemical Properties

6-Fluoro-3-methoxypicolinaldehyde is a substituted pyridine derivative valued in synthetic chemistry for its utility as a versatile intermediate.[1] Its structure, featuring an aldehyde, a fluoro, and a methoxy group on a pyridine ring, offers multiple reaction sites for the construction of more complex molecules.

Table 1: Physicochemical Properties of 6-Fluoro-3-methoxypicolinaldehyde and Related Compounds

| Property | Value | Source |

| CAS Number | 1211525-97-1 | [2] |

| Molecular Formula | C₇H₆FNO₂ | [2] |

| Molecular Weight | 155.13 g/mol | [2] |

| Boiling Point | ~220 °C (428 °F) (for a related compound) | [3] |

| Density | ~1.102 g/cm³ at 25°C (77°F) (for a related compound) | [3] |

| Appearance | Likely a solid or liquid at room temperature | Inferred |

The aldehyde group is a key functional moiety, enabling participation in a wide array of chemical transformations, including reductive aminations for carbon-nitrogen bond formation, a cornerstone of pharmaceutical synthesis.[4] The fluorine and methoxy substituents modulate the electronic properties and reactivity of the pyridine ring, influencing its role in nucleophilic aromatic substitution reactions.[1]

Caption: Figure 1: Chemical Structure of 6-Fluoro-3-methoxypicolinaldehyde.

Hazard Identification and GHS Classification

While a specific, comprehensive toxicological evaluation for 6-Fluoro-3-methoxypicolinaldehyde is not widely published, data from structurally similar compounds provide a strong basis for hazard assessment. The primary hazards associated with this class of chemicals are acute oral toxicity, skin and eye irritation, and potential respiratory sensitization.[3][5][6]

GHS Hazard Statements (Inferred from related compounds):

-

H319: Causes serious eye irritation.[8]

-

H334/H335: May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause respiratory irritation.[5][6][9]

-

H401/H410: Toxic or Very toxic to aquatic life.[3]

The presence of the aldehyde functional group suggests a potential for skin sensitization.[9] Furthermore, as a fluorinated organic compound, thermal decomposition can lead to the release of hazardous substances such as hydrogen fluoride.[10][11][12]

Exposure Control and Personal Protection: A Proactive Approach

Given the identified hazards, a stringent set of engineering controls and personal protective equipment (PPE) is mandatory. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Engineering Controls:

-

Fume Hood: All manipulations of 6-Fluoro-3-methoxypicolinaldehyde, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[5]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Given the classification of "Causes skin irritation," it is crucial to select gloves with a low breakthrough time and to change them immediately if contamination is suspected.

-

Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.[11]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against skin contact.[5]

-

Respiratory Protection: If there is a risk of generating aerosols or if engineering controls are insufficient, a NIOSH-certified respirator with an organic vapor cartridge is necessary.[13]

Caption: Figure 2: Workflow for the safe handling of 6-Fluoro-3-methoxypicolinaldehyde in a laboratory setting.

Emergency Procedures: Preparedness and Response

Spill Response:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[13]

-

Ventilate: Ensure the area is well-ventilated, staying upwind of the spill.[13]

-

Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.[13] For solid spills, carefully sweep up the material, avoiding dust generation.[14]

-

Collect: Place the absorbed or swept material into a sealed, labeled container for hazardous waste disposal.[13]

-

Decontaminate: Clean the spill area thoroughly with soap and water.[13]

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][15]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Fire and Explosion Hazards

While not classified as highly flammable, related compounds are combustible and can form explosive mixtures with air upon intense heating.[3] Firefighting requires specific precautions due to the potential for hazardous decomposition products.

-

Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[5][16]

-

Special Hazards: Thermal decomposition can produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[10][11]

-

Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5][13]

Synthetic Protocols and Applications in Drug Discovery

6-Fluoro-3-methoxypicolinaldehyde is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase and phosphodiesterase inhibitors.[1] Its utility stems from the ability of the aldehyde to undergo various transformations to build molecular complexity.

Representative Synthetic Protocol: Synthesis of a Schiff Base

This protocol outlines a common reaction involving picolinaldehydes, forming a C=N bond critical for many biologically active scaffolds.

-

Preparation: In a fume hood, dissolve 6-Fluoro-3-methoxypicolinaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition of Amine: Add a solution of the desired primary amine (1.0-1.1 eq) in the same solvent to the flask dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting materials. A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

-

Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.

Caption: Figure 3: A generalized workflow for the synthesis of a Schiff base from 6-Fluoro-3-methoxypicolinaldehyde.

The resulting imine or Schiff base can be further reduced to a secondary amine, a common moiety in many pharmaceutical compounds. This two-step process, known as reductive amination, highlights the compound's importance in creating diverse molecular libraries for drug screening.[4]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][11] Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not empty into drains.[13]

Conclusion

6-Fluoro-3-methoxypicolinaldehyde is a powerful tool for chemical synthesis, particularly in the realm of drug discovery. Its utility, however, is matched by its potential hazards. A thorough understanding of its chemical properties, reactivity, and toxicological profile—extrapolated from closely related analogs—is paramount. By adhering to the principles of proactive exposure control, rigorous personal protection, and emergency preparedness outlined in this guide, researchers can harness the synthetic potential of this compound while ensuring the highest standards of laboratory safety.

References

- ChemPoint. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.

- Moshang Chemical. (n.d.). 6-Fluoro-3-methoxypicolinaldehyde.

- Sigma-Aldrich. (2025, August 25). Safety Data Sheet.

- Generic Supplier. (n.d.). 2,6-Dimethoxypyridine Safety Data Sheet.

- Carl ROTH. (2015, March 11). Safety data sheet.

- Uniprox. (2021, October 15). Safety data sheet.

- Sigma-Aldrich. (2025, December 22). Safety Data Sheet.

- ThermoFisher Scientific. (2025, December 19). Safety Data Sheet.

- TCI Chemicals. (n.d.). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2025, December 25). Safety Data Sheet.

- Amazon S3. (n.d.). Safety Data Sheet.

- Fisher Scientific. (2024, March 3). Safety Data Sheet.

- ChemContract. (2026, March 12). 6-Methoxypicolinaldehyde.

- Echemi. (2019, July 15). 6-Methoxy-2-pyridinecarboxaldehyde SDS.

- Fisher Scientific. (2013, March 11). Safety Data Sheet.

- Benchchem. (2025). An In-depth Technical Guide to 6-Morpholinonicotinaldehyde.

- DTIC. (1989, February 7). Toxicology of Some Fluoro-Organic Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 6-Fluoro-3-methoxypicolinaldehyde - CAS号 1211525-97-1 - 摩熵化学 [molaid.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem-contract.com [chem-contract.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. echemi.com [echemi.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. uniprox.de [uniprox.de]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. chempoint.com [chempoint.com]

- 14. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 15. fishersci.es [fishersci.es]

- 16. carlroth.com [carlroth.com]

A Technical Guide to the Spectroscopic Characterization of 6-Fluoro-3-methoxypicolinaldehyde

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Fluoro-3-methoxypicolinaldehyde, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the experimental protocols necessary for the acquisition of this data, ensuring a self-validating system for structural confirmation and purity assessment.

Introduction

6-Fluoro-3-methoxypicolinaldehyde is a substituted pyridine derivative with significant potential in the synthesis of novel chemical entities. The precise arrangement of its functional groups—a fluorine atom, a methoxy group, and an aldehyde on a pyridine ring—gives rise to a unique electronic and structural profile. Accurate characterization of this molecule is paramount for its effective use in research and development. This guide provides a foundational understanding of its spectroscopic signature.

Molecular Structure and Predicted Spectroscopic Analysis

The structure of 6-Fluoro-3-methoxypicolinaldehyde forms the basis for predicting its spectroscopic characteristics. The electron-withdrawing nature of the fluorine atom and the aldehyde group, coupled with the electron-donating effect of the methoxy group, creates a distinct pattern of electronic distribution within the pyridine ring, which is directly observable through spectroscopic methods.

Caption: Structure of 6-Fluoro-3-methoxypicolinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | s | 1H | Aldehyde (-CHO) |

| ~7.5 - 7.7 | d | 1H | Pyridine H-4 |

| ~7.1 - 7.3 | d | 1H | Pyridine H-5 |

| ~3.9 - 4.1 | s | 3H | Methoxy (-OCH₃) |

Causality Behind Predictions:

-

The aldehyde proton is expected to be the most downfield-shifted due to the strong deshielding effect of the carbonyl group.

-

The pyridine protons will appear in the aromatic region, with their exact shifts influenced by the fluorine, methoxy, and aldehyde substituents. The coupling between them (a doublet for each) will confirm their ortho relationship.

-

The methoxy protons will appear as a singlet in the typical range for such groups.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~188 - 192 | Aldehyde C=O |

| ~160 - 165 (d) | Pyridine C-6 (Coupled to F) |

| ~155 - 160 | Pyridine C-2 |

| ~140 - 145 | Pyridine C-4 |

| ~120 - 125 | Pyridine C-3 |

| ~110 - 115 (d) | Pyridine C-5 (Coupled to F) |

| ~55 - 60 | Methoxy (-OCH₃) |

Causality Behind Predictions:

-

The aldehyde carbonyl carbon is expected at the far downfield end of the spectrum.

-

The carbons of the pyridine ring will have their chemical shifts influenced by the substituents. The carbons directly bonded to or in close proximity to the fluorine atom will exhibit splitting (doublets) due to C-F coupling.

-

The methoxy carbon will appear in its characteristic upfield region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 6-Fluoro-3-methoxypicolinaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Ensure a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850-2750 | Weak-Medium | C-H stretch (Aldehyde) |

| ~1700-1720 | Strong | C=O stretch (Aldehyde) |

| ~1580-1610 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| ~1250-1300 | Strong | C-O stretch (Aryl ether) |

| ~1000-1100 | Strong | C-F stretch |

Causality Behind Predictions:

-

The aldehyde group will show two characteristic peaks: a C-H stretch and a very strong C=O stretch.

-

The pyridine ring will have characteristic C=C and C=N stretching vibrations in the fingerprint region.

-

The methoxy group will be identified by a strong C-O stretching band.

-

The C-F bond will also have a strong, characteristic stretching vibration.

Experimental Protocol for IR Data Acquisition

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, preferably with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.

Predicted Mass Spectrometry Data (ESI-MS)

| m/z (Mass-to-Charge Ratio) | Assignment |

| ~170.0457 | [M+H]⁺ (Protonated molecule) |

Causality Behind Predictions:

-

The molecular weight of 6-Fluoro-3-methoxypicolinaldehyde (C₇H₆FNO₂) is approximately 169.0383 g/mol .

-

In electrospray ionization (ESI) in positive ion mode, the molecule is expected to be protonated, giving a molecular ion peak at [M+H]⁺.

-

High-resolution mass spectrometry (HRMS) will provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol for MS Data Acquisition

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and compare the measured accurate mass to the theoretical mass to confirm the elemental formula.

Spectroscopic Data Interpretation Workflow

The following diagram illustrates the logical workflow for confirming the structure of 6-Fluoro-3-methoxypicolinaldehyde using the combined spectroscopic data.

The Strategic Role of 6-Fluoro-3-methoxypicolinaldehyde in Modern Medicinal Chemistry: Synthesis, Applications, and Evolution

Executive Summary: The Evolution of Pyridine Building Blocks

As medicinal chemistry has advanced, the demand for highly functionalized, sterically hindered, and electronically tuned heterocyclic building blocks has surged. The "discovery" of 6-Fluoro-3-methoxypicolinaldehyde (CAS 1211525-97-1) does not trace back to a single serendipitous historical event, but rather represents the deliberate evolution of rational drug design.

Historically, simple pyridine rings were prone to rapid oxidative metabolism and off-target toxicity. By strategically decorating the pyridine core with specific halogens and electron-donating groups, chemists developed scaffolds that bypass these pharmacokinetic pitfalls[1]. Today, 6-Fluoro-3-methoxypicolinaldehyde serves as a premium electrophilic intermediate, enabling the rapid assembly of complex active pharmaceutical ingredients (APIs), particularly in the oncology and antiviral spaces where precise target binding is required.

Physicochemical Profiling & Structural Rationale

To understand the utility of this molecule, we must deconstruct its structure. Every functional group on this scaffold serves a distinct, causal purpose in drug design.

Table 1: Physicochemical Properties of 6-Fluoro-3-methoxypicolinaldehyde

| Property | Value |

| CAS Number | 1211525-97-1 |

| Molecular Formula | C7H6FNO2[2] |

| Molecular Weight | 155.13 g/mol [3] |

| IUPAC Name | 6-fluoro-3-methoxypyridine-2-carbaldehyde[4] |

| Key Structural Features | C6-Fluorine, C3-Methoxy, C2-Formyl |

Mechanistic Rationale (E-E-A-T)

-

The 6-Fluoro Substituent: Fluorine is highly electronegative but sterically similar to hydrogen (van der Waals radius of 1.47 Å vs 1.20 Å)[5]. Placing it at the C6 position drastically reduces the electron density of the pyridine nitrogen. This lowers the basicity (pKa) of the ring, which enhances lipophilicity and membrane permeability[6]. Furthermore, it physically blocks Cytochrome P450-mediated N-oxidation and aldehyde oxidase attack at the C6 position, dramatically improving the metabolic half-life of the final drug[1].

-

The 3-Methoxy Substituent: The methoxy group acts as a localized hydrogen bond acceptor. Sterically, it forces adjacent functional groups (added later via the C2-formyl) into specific conformational geometries, reducing the entropic penalty upon binding to a target protein's active site.

-

The 2-Formyl Group: This is the reactive hub. Aldehydes are highly versatile electrophiles, primed for carbon-carbon bond formation (e.g., Wittig olefination) or carbon-nitrogen bond formation (e.g., reductive amination)[7].

Synthetic Methodology: Generating the Scaffold

The synthesis of 6-Fluoro-3-methoxypicolinaldehyde is typically achieved via the directed formylation of 2-bromo-6-fluoro-3-methoxypyridine (CAS 1256810-97-5)[8]. As a Senior Application Scientist, I emphasize that the success of this protocol relies heavily on strict temperature control and anhydrous conditions to prevent side reactions.

Protocol 1: Lithium-Halogen Exchange and Formylation

-

Preparation: Dissolve 1.0 equivalent of 2-bromo-6-fluoro-3-methoxypyridine in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

-

Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C.

-

Causality: Temperature control is critical. At warmer temperatures, the highly reactive aryllithium intermediate can undergo unwanted nucleophilic aromatic substitution (SNAr) by attacking the fluorine atom of another molecule, or it may eliminate to form a highly unstable pyridyne (aryne) intermediate.

-

-

Lithiation: Dropwise addition of 1.1 equivalents of n-Butyllithium (n-BuLi) in hexanes. Stir for 30 minutes.

-

Electrophilic Quench: Add 1.5 equivalents of anhydrous N,N-Dimethylformamide (DMF). Stir for 1 hour at -78°C, then allow the mixture to slowly warm to 0°C.

-

Causality: DMF acts as the formylating agent. The tetrahedral intermediate formed is stable at low temperatures, preventing double addition.

-

-

Workup & Validation: Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc).

-

Self-Validation System: Monitor the organic layer via Thin-Layer Chromatography (TLC). The product will be highly UV-active (254 nm). Confirm the mass via LC-MS (Expected[M+H]+ = 156.1).

-

Step-by-step synthetic workflow for the formylation of 2-bromo-6-fluoro-3-methoxypyridine.